

# A Comprehensive Technical Guide to 3-Bromo-4,5-dimethoxybenzaldehyde

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## Compound of Interest

Compound Name: 3-Bromo-4,5-dimethoxybenzaldehyde

Cat. No.: B129006

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Bromo-4,5-dimethoxybenzaldehyde**, a key organic intermediate. The document details its chemical and physical properties, synthesis, and applications in medicinal chemistry, with a particular focus on its role as a precursor to pharmacologically active compounds.

## Core Data Presentation

The fundamental properties of **3-Bromo-4,5-dimethoxybenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	245.07 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	6948-30-7 <a href="#">[1]</a>
IUPAC Name	3-bromo-4,5-dimethoxybenzaldehyde <a href="#">[4]</a>
Synonyms	5-Bromoveratraldehyde <a href="#">[4]</a>
Physical Form	Crystalline Powder
Purity	≥98% <a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	62°C

## Synthesis and Experimental Protocols

**3-Bromo-4,5-dimethoxybenzaldehyde** is typically synthesized via the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde). While a specific detailed protocol for this exact molecule is not readily available in the searched literature, a representative experimental protocol for the synthesis of a closely related isomer, 4-Bromo-2,5-dimethoxybenzaldehyde, illustrates the general methodology.

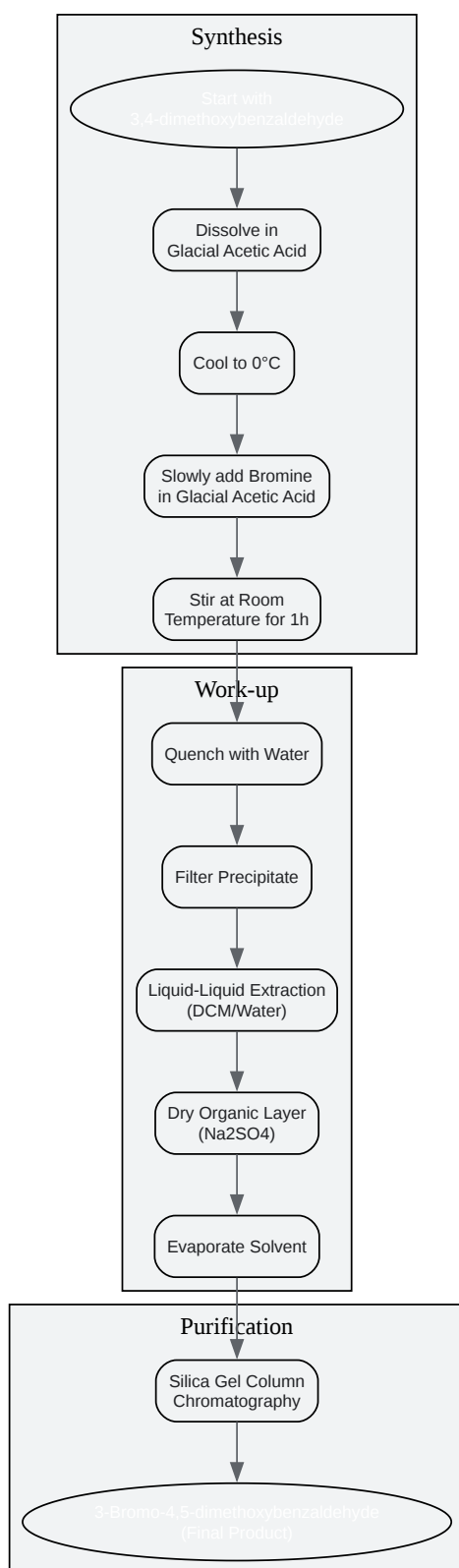
### Illustrative Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde[\[2\]](#)

This protocol describes the bromination of 2,5-dimethoxybenzaldehyde. A similar approach can be envisioned for the synthesis of **3-Bromo-4,5-dimethoxybenzaldehyde** from 3,4-dimethoxybenzaldehyde.

- Materials:
  - 2,5-dimethoxybenzaldehyde
  - Glacial acetic acid
  - Bromine
  - Dichloromethane

- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane
- Procedure:
  - At 0 °C, 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) is dissolved in glacial acetic acid (7 mL).
  - A solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) is added slowly to the reaction mixture.
  - The reaction mixture is gradually warmed to room temperature and stirred continuously for 1 hour.
  - Upon completion of the reaction, water (30 mL) is added to quench the reaction, resulting in a white precipitate.
  - The precipitate is collected by filtration.
  - The collected solid is redissolved in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid extraction.
  - The aqueous phase is extracted three times with dichloromethane (25 mL each).
  - The organic phases are combined, washed with brine (25 mL), and dried over anhydrous sodium sulfate.
  - The solvent is removed under reduced pressure to yield the crude product.
  - The crude product is purified by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to afford 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.

Below is a generalized workflow for the synthesis and purification of a brominated dimethoxybenzaldehyde.



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A generalized workflow for the synthesis of **3-Bromo-4,5-dimethoxybenzaldehyde**.

## Applications in Drug Development and Medicinal Chemistry

**3-Bromo-4,5-dimethoxybenzaldehyde** serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its substituted benzene ring structure is a common feature in many biologically active compounds.

A closely related compound, 3,4,5-trimethoxybenzaldehyde, is a key intermediate in the synthesis of the antibacterial drug Trimethoprim.[5] This highlights the utility of this class of substituted benzaldehydes in the pharmaceutical industry. The synthesis of Trimethoprim involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile followed by cyclization with guanidine.

Furthermore, derivatives of brominated and methylated phenols have been synthesized and evaluated for their antioxidant and anticancer activities.[6] For instance, certain synthesized bromophenol derivatives have shown the ability to ameliorate oxidative damage and reduce reactive oxygen species (ROS) generation in human keratinocytes.[6] Some of these compounds also exhibited inhibitory effects on the viability of leukemia cells, suggesting their potential as anticancer agents.[6]

## Biological Activity of the Demethylated Analog: 3-Bromo-4,5-dihydroxybenzaldehyde

Extensive research has been conducted on the demethylated analog, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural compound isolated from red algae. BDB exhibits potent anti-inflammatory and antioxidant properties, making it a compound of significant interest for drug development.

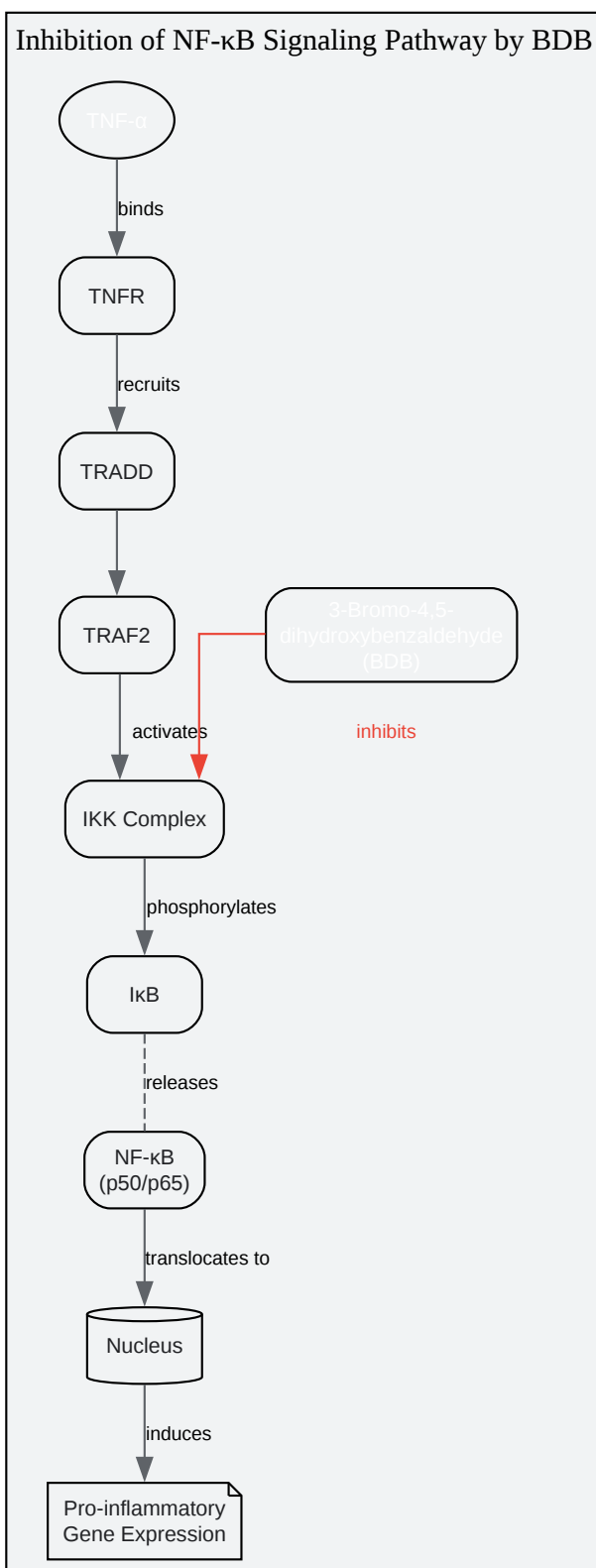
### Anti-inflammatory and Cardioprotective Effects

Studies have shown that BDB can improve cardiac function and reduce mortality after a myocardial infarction in animal models.[7] This protective effect is attributed to its ability to inhibit the infiltration of macrophages into the injured heart tissue and suppress the secretion of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[7] The mechanism of this anti-inflammatory action involves the inhibition of the NF- $\kappa$ B signaling pathway.[7]

## Antioxidant and Cytoprotective Mechanisms

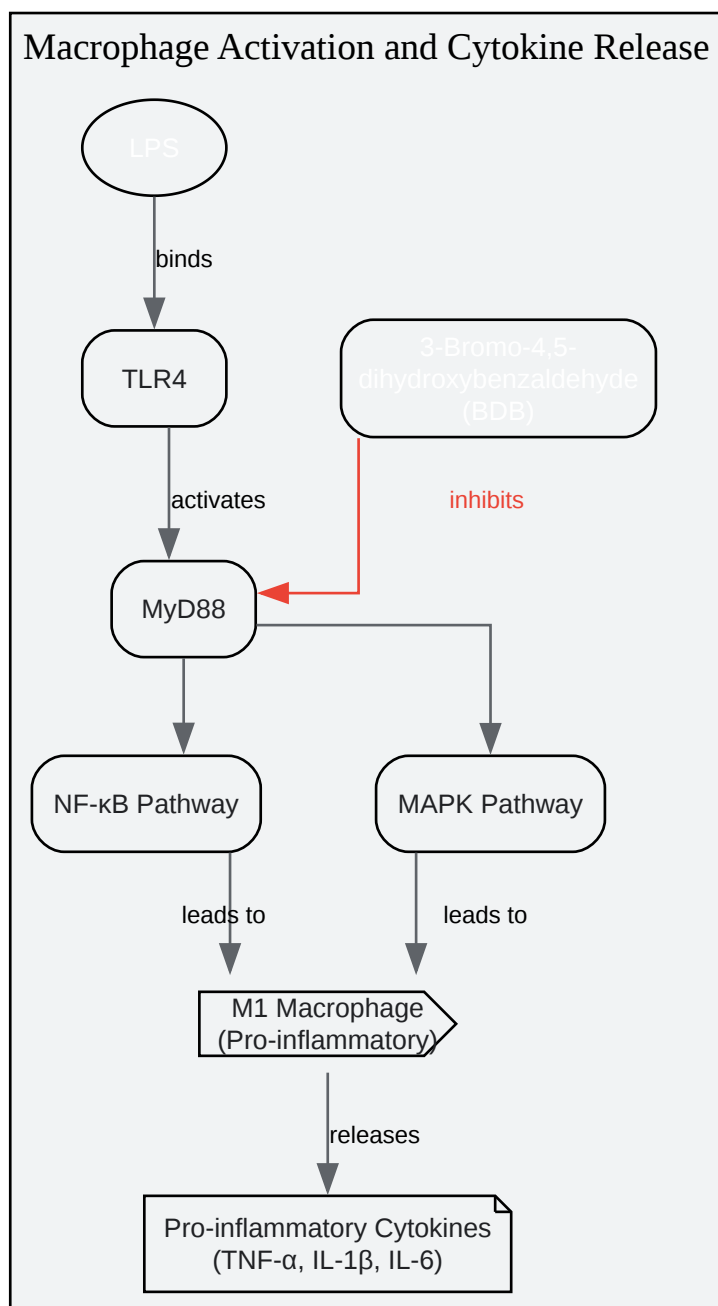
BDB also demonstrates significant antioxidant activity by activating the Nrf2/HO-1 pathway.<sup>[8]</sup> This pathway plays a crucial role in the cellular defense against oxidative stress. BDB has been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions.<sup>[8]</sup> This activity helps protect skin cells from oxidative damage.<sup>[8]</sup>

The following diagrams illustrate the key signaling pathways modulated by 3-Bromo-4,5-dihydroxybenzaldehyde.



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Inhibition of the NF- $\kappa$ B signaling pathway by 3-Bromo-4,5-dihydroxybenzaldehyde (BDB).



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Inhibition of macrophage activation by 3-Bromo-4,5-dihydroxybenzaldehyde (BDB).

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